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Compound of Interest

Compound Name: Flibanserin

Cat. No.: B1672775

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flibanserin, marketed under the brand name Addyi, is a nhon-hormonal medication approved
for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).[1]
Originally investigated as an antidepressant, its unique pharmacological profile led to its
development for HSDD. This technical guide provides an in-depth overview of the molecular
structure, chemical properties, and analytical methodologies related to Flibanserin, intended to
serve as a comprehensive resource for professionals in the fields of medicinal chemistry,
pharmacology, and drug development.

Molecular Structure and Identification

Flibanserin is a complex molecule featuring a benzimidazolone core linked to a piperazine
ring, which in turn is substituted with a trifluoromethylphenyl group.

Table 1: Compound Identification
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Identifier Value

1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-

UPAC Name yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one[2]
CAS Number 167933-07-5[1]
Molecular Formula C20H21F3N40[2]
Molecular Weight 390.41 g/mol [2]

C1CN(CCN1CCN2C3=CC=CC=C3NC2=0)C4=
CC=CC(=C4)C(F)(F)F

Canonical SMILES

InChl Key PPRRDFIXUUSXRA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of Flibanserin are crucial for its formulation, delivery, and
pharmacokinetic profile.

Table 2: Physicochemical Data of Flibanserin
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Experimental

Property Value .
Conditions/Notes

Physical State White to off-white powder
Melting Point Not explicitly found
pKa ~5.9 Weakly acidic compound
LogP 3.4-43
Solubility

Water Insoluble

Ethanol ~15 mg/mL

DMSO ~30 mg/mL

Dimethylformamide (DMF) ~30 mg/mL

Methylene Chloride Very soluble

Chloroform Freely soluble

Acetone Soluble

Toluene Sparingly soluble

Acetonitrile Sparingly soluble

Aqueous Buffer (pH 7.2) ~0.2 mg/mL (in 1:4 DMF:PBS)

0.1 N HCI 6.2 mg/mL

0.05 M Phosphate Buffer (pH

0.002 mg/mL
6.8)

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the identification, characterization, and
quantification of Flibanserin.

Spectroscopic Data
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Table 3: Spectroscopic Data of Flibanserin

Technique

Key Data

UV-Vis Spectroscopy

Amax at 204, 250, and 281 nm in methanol

Fourier-Transform Infrared (FT-IR)

Spectroscopy

Characteristic peaks at 1686 cm~1 (C=0
stretching), 1610 cm~1 (N-H bending), and in the
region of 1401-1448 cm~1 (aromatic C=C)

1H and 13C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Detailed spectral data with assignments is not

readily available in the searched literature.

Mass Spectrometry (MS)

Parent lon (M+H)*: m/z 391.1741. A key

fragment ion is observed at m/z 161.0704.

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass

spectrometry (LC-MS/MS) are the primary methods for the analysis of Flibanserin.

Table 4: Representative HPLC Method for Flibanserin Analysis

Parameter Condition
Column Agilent C18 (150 x 4.6 mm, 5 um)

) 0.01M Potassium phosphate monohydrate
Mobile Phase o

buffer (pH 3.5) : Acetonitrile (60:40, v/v)

Flow Rate 1.0 mL/min
Detection UV at 248 nm
Retention Time ~2.8 min

Linearity Range

20 - 200 pg/mL

Mechanism of Action and Receptor Binding
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Flibanserin's pharmacological effects are mediated through its interaction with various
neurotransmitter receptors in the central nervous system. It acts as a multifunctional serotonin
agonist and antagonist.

Signaling Pathway

Flibanserin is a full agonist at the 5-HT1a receptor and an antagonist at the 5-HTza receptor.
This dual activity is believed to result in a decrease in serotonin levels while increasing the
levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters
implicated in sexual desire and arousal.

Receptor Interaction Neurotransmitter Modulation
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Caption: Flibanserin's dual action on serotonin receptors modulates neurotransmitter levels.

Receptor Binding Affinities

The binding affinity of Flibanserin to various receptors has been determined through
radioligand binding assays.

Table 5: Receptor Binding Profile of Flibanserin
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Receptor Ki (nM) Activity
5-HT1a 1 Full Agonist
5-HT2a 49 Antagonist
5-HTze 88.3 Antagonist
5-HT20 89.3 Antagonist

Antagonist/Very Weak Partial

Dopamine D4 4-24 _
Agonist

Synthesis of Flibanserin

Several synthetic routes for Flibanserin have been reported. A common approach involves the
N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a benzimidazolone derivative.

Representative Synthetic Scheme

A generalized synthetic pathway is outlined below:

Base (e.g., K2COs)

E—(S-(Trlﬂuoromethyl)phenyl)plperazme 2-Ch|0ro-N-(2-(1H-benzo[d]lmldazoI-2-y|)ethyl)acetam|d9 Solvent (e.g., Acetonitrile)

\

Flibanserin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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